
7-Troc-Paclitaxel
説明
7-Troc-Paclitaxel is a precursor of paclitaxel, which has anti-tumor activity . It can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain .
Synthesis Analysis
Paclitaxel, the parent compound of 7-Troc-Paclitaxel, is a tricyclic diterpenoid first isolated from the bark of Taxus brevifolia . The synthetic reproduction of the compound is of great commercial and scientific importance . The total synthesis of taxol is a major ongoing research effort . The key data are collected below. What all strategies have in common is synthesis of the baccatin molecule followed by the last stage addition of the tail .Molecular Structure Analysis
The molecular formula of 7-Troc-Paclitaxel is C50H52Cl3NO16 . The paclitaxel molecule consists of a tetracyclic core called baccatin III and an amide tail . The core rings are conveniently called (from left to right) ring A (a cyclohexene), ring B (a cyclooctane), ring C (a cyclohexane) and ring D (an oxetane) .Chemical Reactions Analysis
7-Troc-Paclitaxel can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain . It can also be used as a reactant/reagent in synthetic preparation and reaction of anti-tumor agents .Physical And Chemical Properties Analysis
The boiling point of 7-Troc-Paclitaxel is predicted to be 1041.1±65.0 °C, and its density is predicted to be 1.46±0.1 g/cm3 . It is soluble in Chloroform and Ethyl Acetate .科学的研究の応用
Understanding Drug Resistance Mechanisms in Cancer Treatment
Paclitaxel Resistance in Nasopharyngeal Carcinoma Cells
The FOXM1-ABCC5 axis plays a crucial role in paclitaxel resistance in nasopharyngeal carcinoma. This study found that FOXM1 regulates ABCC5 gene transcription, impacting drug efflux and paclitaxel resistance. Inhibiting FOXM1 or ABCC5 increased the effectiveness of paclitaxel in drug-resistant cells (Hou et al., 2017).
Reversal of Paclitaxel Resistance in Breast Cancer
Paeonol, a compound derived from Paeonia suffruticosa, can reverse paclitaxel resistance in breast cancer cells by affecting the expression of transgelin 2 and reducing the expression of certain ABC transporter proteins (Cai et al., 2014).
Role of MicroRNA in Paclitaxel Resistance
MicroRNA-7 sensitizes non-small cell lung cancer cells to paclitaxel by targeting the EGFR/ERK pathway, showing potential as a therapeutic approach to overcome paclitaxel resistance (Liu et al., 2014).
Novel Delivery Systems for Paclitaxel
Paclitaxel Nanomicelles for Resistant Breast Cancer
Development of functional paclitaxel nanomicelles to enhance solubility and overcome multidrug resistance, showing significant antitumor efficacy in resistant breast cancer models (Yao et al., 2011).
Graphene Oxide as a Nanocarrier
Using PEGylated graphene oxide as a nanocarrier for paclitaxel to improve its bioavailability and overcome drug resistance in lung and breast cancer cells (Xu et al., 2015).
Apoptotic Mechanisms and Cellular Response
- Activation of Mitochondria-Driven Apoptosis: A novel hydrophilic derivative of paclitaxel, 7-xylosyl-10-deacetylpaclitaxel, induces apoptosis in prostate cancer cells through the mitochondrial pathway, providing insights into potential new formulations of paclitaxel (Jiang et al., 2008).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Paclitaxel-based regimens are widely used in the neoadjuvant therapy of breast cancer . Nab-paclitaxel, a nanoparticle albumin-bound paclitaxel, is effective for the treatment of non-metastatic breast cancer in the neoadjuvant setting . It could improve the pathological complete response rate and event-free survival compared with solvent-based taxanes and with reasonable toxicities . This suggests that 7-Troc-Paclitaxel and its derivatives may have potential applications in cancer treatment in the future.
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHVJDHKCYODM-MUQZGBOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52Cl3NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Troc-Paclitaxel | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




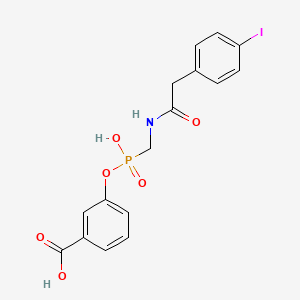
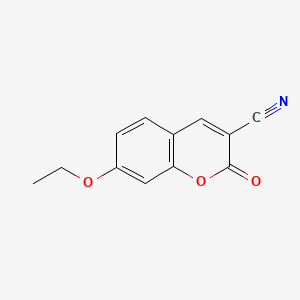
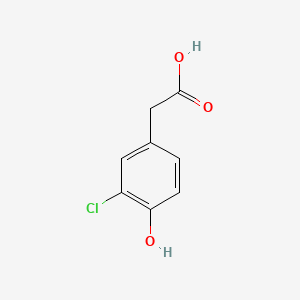
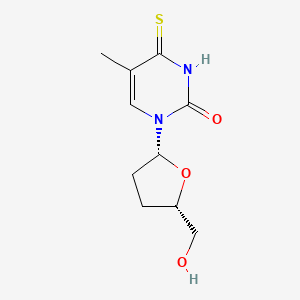
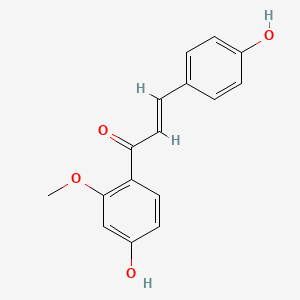
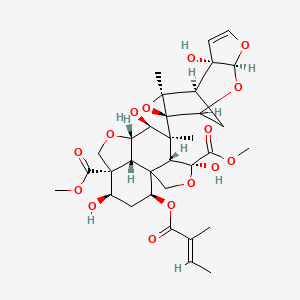
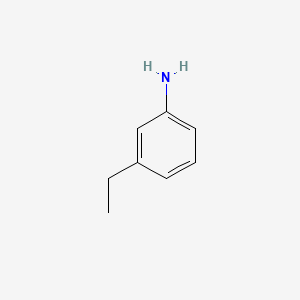
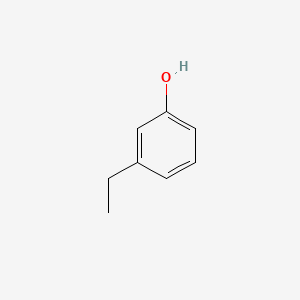
![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)
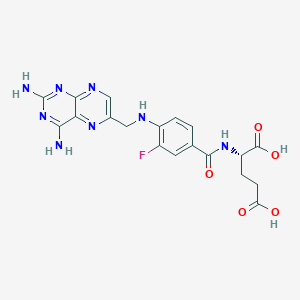
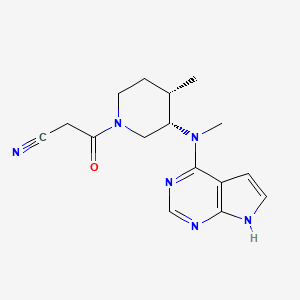
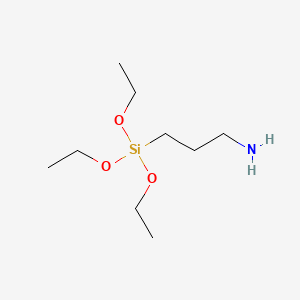
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)